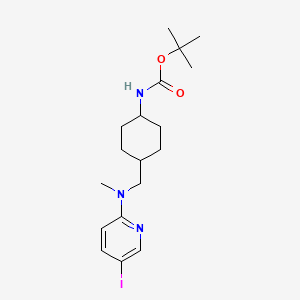
Tert-butyl trans-4-(((5-iodopyridin-2-YL)(methyl)amino)methyl)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate is a complex organic compound with significant applications in research and industry. It is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclohexyl ring, and an iodopyridinyl moiety. This compound is often used in the synthesis of pharmaceuticals and as a research chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the iodopyridinyl intermediate: This step involves the iodination of a pyridine derivative using iodine and a suitable oxidizing agent.
Aminomethylation: The iodopyridinyl intermediate is then reacted with formaldehyde and a secondary amine to form the aminomethylated product.
Cyclohexylation: The aminomethylated product is then reacted with a cyclohexyl derivative under suitable conditions to form the cyclohexylated intermediate.
Carbamate formation: Finally, the cyclohexylated intermediate is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodopyridinyl moiety can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the aminomethyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes or receptors. The iodopyridinyl moiety can interact with molecular targets through halogen bonding, while the aminomethyl and carbamate groups can form hydrogen bonds and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (trans-4-(((5-bromopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(((5-chloropyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(((5-fluoropyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
Uniqueness
The uniqueness of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate lies in the presence of the iodopyridinyl moiety, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in unique halogen bonding interactions, making this compound particularly useful in certain chemical and biological applications.
Properties
Molecular Formula |
C18H28IN3O2 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
tert-butyl N-[4-[[(5-iodopyridin-2-yl)-methylamino]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H28IN3O2/c1-18(2,3)24-17(23)21-15-8-5-13(6-9-15)12-22(4)16-10-7-14(19)11-20-16/h7,10-11,13,15H,5-6,8-9,12H2,1-4H3,(H,21,23) |
InChI Key |
SGJSKEYLGWABNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


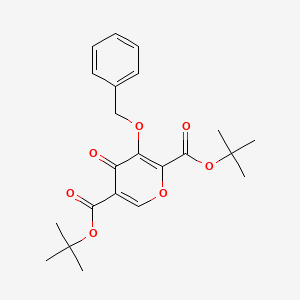
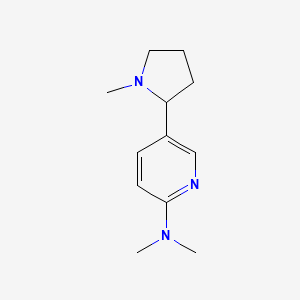



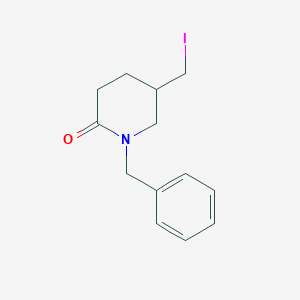
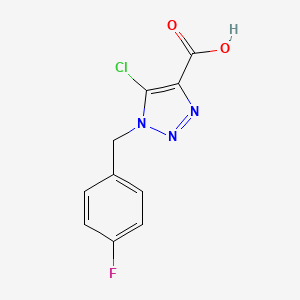
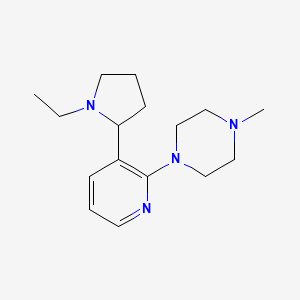
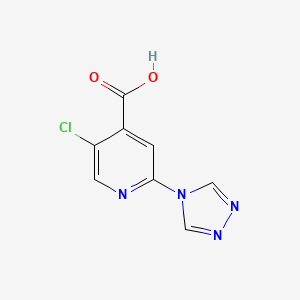
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)




